

# Application Note: Quantitative Analysis of Ferimzone in Plant Tissues by LC-MS/MS

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## Compound of Interest

Compound Name: Ferimzone

Cat. No.: B166972

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## Abstract

This application note provides a detailed protocol for the quantitative analysis of the fungicide **Ferimzone** in various plant tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method, based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, is suitable for a range of plant matrices, including cereal grains, fruits, and leafy vegetables. This document outlines the complete workflow from sample preparation to data acquisition and analysis, and includes key performance data such as limit of quantification, recovery rates, and mass spectrometric parameters.

## Introduction

**Ferimzone** is a systemic fungicide used to control a variety of fungal diseases in crops, most notably rice blast.[1] Its mode of action involves the disruption of fungal cell membrane function, leading to the leakage of electrolytes.[1][2] As with any agricultural pesticide, monitoring its residue levels in plant tissues is crucial for ensuring food safety and for research into its environmental fate and metabolism. LC-MS/MS has become the preferred technique for pesticide residue analysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds.[3] This application note presents a robust and validated method for the determination of **Ferimzone** in diverse plant materials.

## Experimental Protocols

### Sample Preparation (QuEChERS Method)

The QuEChERS method is a streamlined sample preparation process involving solvent extraction and partitioning followed by dispersive solid-phase extraction (d-SPE) for cleanup.<sup>[4]</sup> The following protocol is a general guideline and may require minor modifications depending on the specific plant matrix.

#### Materials:

- Homogenized plant tissue sample
- Acetonitrile (MeCN)
- Ethyl Acetate (EtOAc)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Sodium Chloride (NaCl)
- Primary Secondary Amine (PSA) sorbent
- C18 sorbent
- Centrifuge tubes (50 mL and 2 mL)
- Centrifuge
- Vortex mixer

#### Procedure:

- Extraction:
  - Weigh 5-10 g of the homogenized plant sample into a 50 mL centrifuge tube. For dry samples like grains, add an appropriate amount of water to rehydrate the sample before extraction.<sup>[5]</sup>

- Add 10 mL of an extraction solvent mixture of Acetonitrile and Ethyl Acetate (1:1, v/v).<sup>[1][2]</sup>
- Add QuEChERS extraction salts (e.g., 4 g MgSO<sub>4</sub> and 1 g NaCl).
- Cap the tube tightly and vortex vigorously for 1 minute.
- Centrifuge at ≥3000 rcf for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
  - Take a 1 mL aliquot of the upper organic layer and transfer it to a 2 mL d-SPE tube.
  - The d-SPE tube should contain 150 mg MgSO<sub>4</sub>, 50 mg PSA, and 50 mg C18. The PSA removes polar matrix components, while C18 removes non-polar interferences.<sup>[6]</sup>
  - Vortex for 30 seconds.
  - Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.
  - The resulting supernatant is the final extract for LC-MS/MS analysis.

## LC-MS/MS Analysis

### Instrumentation:

- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

### LC Parameters (Typical):

- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A suitable gradient to ensure separation from matrix components. For example: 5% B to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5  $\mu$ L.
- Column Temperature: 40  $^{\circ}$ C.

#### MS/MS Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM): The precursor ion and product ions for **Ferimzone** should be optimized. Based on available data, the following transitions can be used.[\[4\]](#)

Analyte	Precursor Ion (m/z)	Product Ion (Quantifier, m/z)	Product Ion (Qualifier, m/z)	Collision Energy (eV)
Ferimzone	255.2	132.2	91.1	Instrument Dependent

Note: Collision energies should be optimized for the specific instrument being used.

## Data Presentation

The following tables summarize the quantitative performance of the described method, compiled from various studies on **Ferimzone** analysis in rice straw, which can be considered a representative complex plant matrix.[\[4\]](#)[\[6\]](#)

Table 1: Method Validation Data for **Ferimzone** Analysis

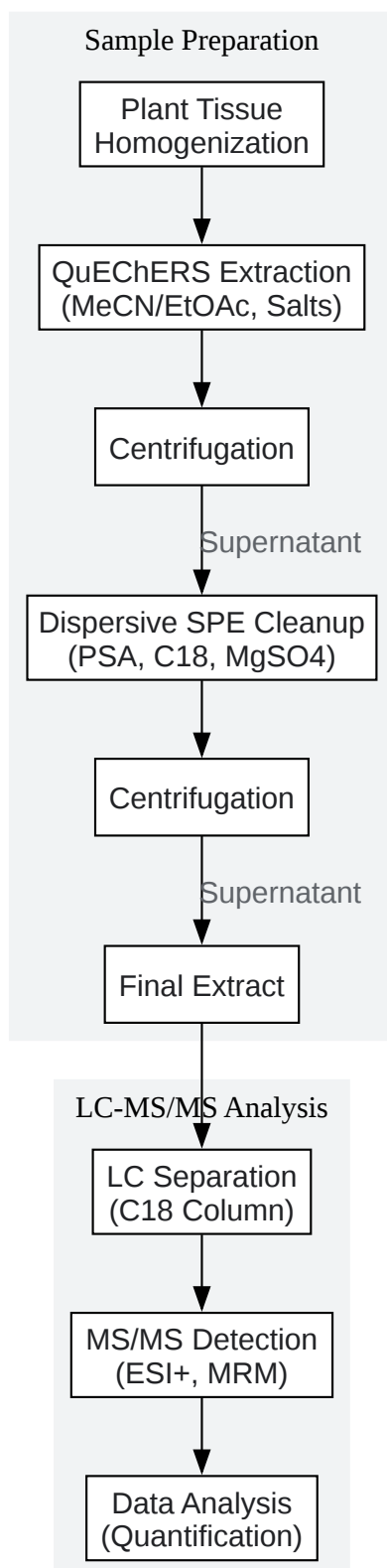
Parameter	Value	Reference
Limit of Quantification (LOQ)	0.005 mg/kg	<a href="#">[4]</a> <a href="#">[6]</a>
Linearity (R <sup>2</sup> )	>0.99	<a href="#">[7]</a>
Intraday Precision (RSD%)	< 10%	<a href="#">[8]</a>
Interday Precision (RSD%)	< 15%	<a href="#">[8]</a>

Table 2: Recovery Rates of **Ferimzone** in a Plant Matrix

Spiking Level (mg/kg)	Average Recovery (%)	Relative Standard Deviation (RSD%)	Reference
0.01	82.3 - 98.9	≤ 8.3	<a href="#">[4]</a> <a href="#">[6]</a>
0.1	82.3 - 98.9	≤ 8.3	<a href="#">[4]</a> <a href="#">[6]</a>
2.0	82.3 - 98.9	≤ 8.3	<a href="#">[4]</a> <a href="#">[6]</a>

## Visualizations

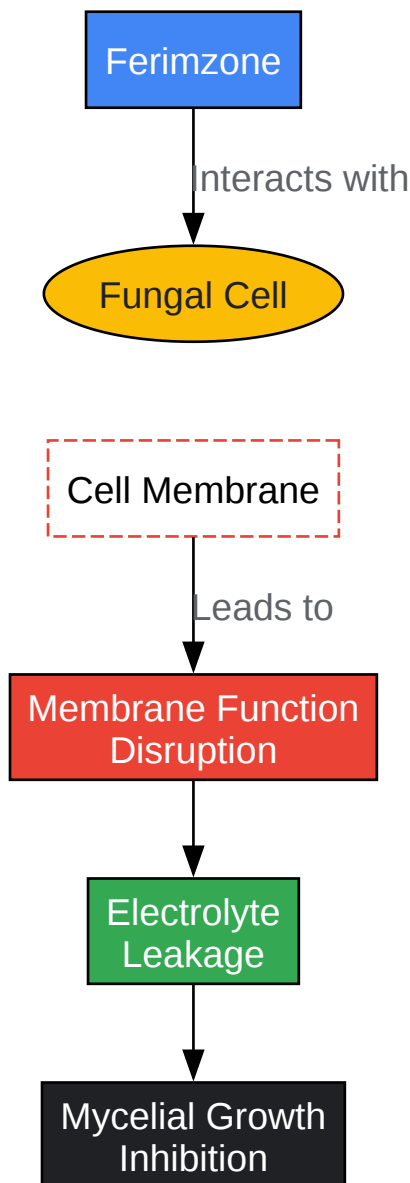
## Experimental Workflow



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Caption: Experimental workflow for LC-MS/MS analysis of **Ferimzone**.

## Mechanism of Action of Ferimzone



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Caption: Proposed mechanism of action of **Ferimzone** on fungal cells.

## Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of **Ferimzone** in a variety of plant tissues. The use of the QuEChERS sample preparation protocol ensures high-throughput analysis with excellent recovery and minimal matrix effects. This method is well-suited for routine monitoring of

**Ferimzone** residues in agricultural products and for research applications in plant science and food safety.

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